Lamivudine salicylate

Description

Properties

IUPAC Name |

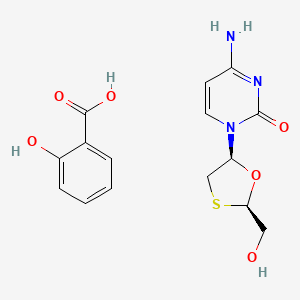

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S.C7H6O3/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;8-6-4-2-1-3-5(6)7(9)10/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1-4,8H,(H,9,10)/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSGYKUKMIFHP-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173522-96-8 | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173522-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Mechanism of Action of Lamivudine Salicylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lamivudine is a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) integral to the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2][3] As a prodrug, its antiviral efficacy is contingent upon intracellular phosphorylation to its active metabolite, lamivudine triphosphate (L-TP). The core mechanism of action is twofold: competitive inhibition of viral polymerases and termination of the nascent viral DNA chain.[4] This document provides a detailed examination of this mechanism at the molecular level, discusses the basis for its selective toxicity, outlines mechanisms of viral resistance, and presents relevant quantitative data and experimental methodologies. The role of the salicylate salt is primarily associated with the drug's formulation, while the antiviral activity is inherent to the lamivudine moiety.

Core Mechanism of Action: Intracellular Activation and Viral Inhibition

The antiviral activity of lamivudine is not intrinsic but requires a series of intracellular enzymatic modifications.

Intracellular Phosphorylation Cascade

Lamivudine, a synthetic analogue of cytidine, readily enters host cells via passive diffusion or active transport.[5] Inside the cell, it undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to be converted into its pharmacologically active form, lamivudine 5'-triphosphate (L-TP or 3TC-TP).[2][3][]

-

Lamivudine → Lamivudine Monophosphate (L-MP): This initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[5]

-

L-MP → Lamivudine Diphosphate (L-DP): L-MP is further phosphorylated by cytidine monophosphate/deoxycytidine monophosphate kinase.[5]

-

L-DP → Lamivudine Triphosphate (L-TP): The final phosphorylation is carried out by 3'-phosphoglycerate kinase or nucleoside diphosphate kinase to yield the active triphosphate metabolite.[5]

The conversion of L-DP to L-TP is considered a rate-limiting step in the anabolic pathway.[7]

Figure 1: Intracellular phosphorylation pathway of Lamivudine.

Dual-Pronged Inhibition of Viral Replication

The active L-TP metabolite inhibits viral replication through two distinct but synergistic mechanisms.

-

Competitive Inhibition: L-TP is a structural analogue of the natural deoxycytidine triphosphate (dCTP).[2] It competes with dCTP for binding to the active site of viral reverse transcriptase (in HIV) and HBV polymerase.[2][]

-

DNA Chain Termination: Upon successful competition, L-TP is incorporated into the growing viral DNA strand.[1] Lamivudine's structure is critically different from a natural deoxynucleoside in that it lacks a 3'-hydroxyl (-OH) group on its sugar moiety.[1][4] The 3'-OH group is essential for forming the 5' to 3' phosphodiester bond that links to the next incoming nucleotide. Its absence makes further DNA chain elongation impossible, leading to obligatory chain termination and halting viral DNA synthesis.[1][4]

Figure 2: Mechanism of competitive inhibition and chain termination.

Molecular Selectivity and Mitochondrial Toxicity

Lamivudine's therapeutic utility stems from its high selectivity for viral enzymes over host DNA polymerases.[3][] The triphosphate metabolite (L-TP) is a significantly weaker inhibitor of mammalian DNA polymerases α and β.[3][] However, it can weakly inhibit mitochondrial DNA (mtDNA) polymerase γ, the sole DNA polymerase responsible for replicating mtDNA.[3][8] Inhibition of polymerase γ is a class effect of NRTIs and the primary cause of mitochondrial toxicity.[8][9][10] Lamivudine is considered to have a lower toxicity profile towards mitochondria compared to other retroviral drugs.[4] Studies have shown that while lamivudine can be incorporated by polymerase γ, the rate is extremely inefficient, and it can be excised from the DNA chain, mitigating its toxic potential.[8][11]

The Role of the Salicylate Salt

The provided data focuses on the mechanism of the lamivudine molecule itself. The formulation as lamivudine salicylate involves creating an ionic salt with salicylic acid.[12] The primary purpose of forming pharmaceutical salts is often to improve physicochemical properties such as solubility, stability, and bioavailability, rather than altering the core molecular mechanism of action. While some studies suggest that salicylates can exert their own antiviral effects by inhibiting pathways like NF-κB, which is crucial for the replication of some viruses, the primary antiviral action of this compound is attributed to the lamivudine component's role as a reverse transcriptase inhibitor.[13][14][15]

Mechanisms of Drug Resistance

The primary mechanism of resistance to lamivudine involves specific mutations within the gene encoding the viral reverse transcriptase (for HIV) or polymerase (for HBV).[2][16]

-

HIV Resistance: The most common and significant mutation conferring high-level resistance in HIV-1 is the M184V or M184I substitution in the highly conserved YMDD motif of the reverse transcriptase active site.[17][18]

-

Molecular Basis of M184V/I Resistance: This mutation from methionine (M) to a β-branched amino acid like valine (V) or isoleucine (I) introduces steric hindrance.[18][19] This steric clash between the side chain of the mutated amino acid and the oxathiolane ring of lamivudine distorts the inhibitor's orientation in the active site, thereby reducing its binding affinity and preventing its efficient incorporation.[19]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for lamivudine.

Table 1: Pharmacokinetic Properties of Lamivudine in Adults

| Parameter | Value | Source(s) |

| Absolute Bioavailability | ~82-88% | [][20][21] |

| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours | [][20] |

| Plasma Half-life (t½) | 5 - 9 hours | [4][20][21] |

| Intracellular L-TP Half-life (t½) | 10.5 - 19 hours | [20][22] |

| Apparent Volume of Distribution (Vd) | ~1.3 L/kg | [20] |

| Plasma Protein Binding | < 36% | [1][23] |

| Metabolism | Minor (< 5-10% to trans-sulfoxide) | [1][20] |

| Primary Route of Elimination | Renal (active organic cationic secretion) | [1] |

| Systemic Clearance | ~22.6 L/h | [21] |

Key Experimental Protocols

Intracellular Phosphorylation Assay

This assay quantifies the conversion of lamivudine to its active triphosphate form within cells.

-

Objective: To measure the intracellular concentrations of lamivudine and its phosphorylated metabolites (L-MP, L-DP, L-TP).

-

Methodology:

-

Cell Culture: Human cell lines, such as HepG2 or peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.[7][24]

-

Drug Incubation: Cells are incubated with radiolabeled lamivudine (e.g., [³H]-3TC) at a known concentration for a specified time period (e.g., 24 hours).[24]

-

Cell Lysis: After incubation, cells are washed to remove extracellular drug and then lysed using a suitable agent (e.g., perchloric acid) to release intracellular contents.

-

Metabolite Separation: The cell lysate is neutralized and analyzed by high-performance liquid chromatography (HPLC), often using an anion-exchange column, to separate lamivudine from L-MP, L-DP, and L-TP.[7][24]

-

Quantification: The amount of each metabolite is quantified by radiometric detection (for radiolabeled drug) or by mass spectrometry.[7][24]

-

Figure 3: Workflow for an intracellular phosphorylation assay.

Reverse Transcriptase (RT) Inhibition Assay

This in vitro assay measures the ability of L-TP to inhibit the activity of purified viral RT enzyme.

-

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of lamivudine triphosphate against viral RT.

-

Methodology:

-

Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., a synthetic RNA/DNA hybrid), purified recombinant HIV-1 RT, and all four deoxyribonucleoside triphosphates (dNTPs), with one being radiolabeled (e.g., [³H]-dTTP).

-

Inhibitor Addition: Varying concentrations of the test inhibitor (L-TP) are added to the reaction mixtures. A control reaction contains no inhibitor.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed at an optimal temperature (e.g., 37°C) for a set time, during which the RT synthesizes a DNA strand complementary to the template.

-

Reaction Termination: The reaction is stopped, typically by adding EDTA or by precipitating the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radiolabeled dNTP is measured using a scintillation counter. The percentage of inhibition is calculated relative to the no-inhibitor control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.

-

Antiviral Activity (Plaque Reduction) Assay

This cell-based assay determines the efficacy of lamivudine in inhibiting viral replication in a cellular context.

-

Objective: To determine the half-maximal effective concentration (EC50) of lamivudine required to inhibit viral replication.

-

Methodology:

-

Cell Seeding: A monolayer of susceptible host cells is grown in culture plates.

-

Viral Infection: The cell monolayers are infected with a known amount of virus (e.g., HIV or HBV).

-

Drug Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (like agar) containing serial dilutions of lamivudine.

-

Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques (localized areas of cell death).

-

Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in drug-treated wells is counted and compared to the number in untreated control wells.

-

EC50 Calculation: The EC50 is calculated as the drug concentration that reduces the number of plaques by 50%.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lamivudine - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 7. The pharmacokinetics of lamivudine phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. natap.org [natap.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Effect of lamivudine on morphology and function of mitochondria in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Antiviral activity of aspirin against RNA viruses of the respiratory tract—an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetylsalicylic Acid and Salicylic Acid Inhibit SARS-CoV-2 Replication in Precision-Cut Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lamivudine resistance in hepatitis B: mechanisms and clinical implications [pubmed.ncbi.nlm.nih.gov]

- 17. Evolution of Lamivudine Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Single Active Site Mutation Causes Serious Resistance of HIV Reverse Transcriptase to Lamivudine: Insight from Multiple Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics, absolute bioavailability, and absorption characteristics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children [jscimedcentral.com]

- 24. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Lamivudine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lamivudine and its salicylate salt. Due to the limited availability of public data specifically for lamivudine salicylate, this document synthesizes information on lamivudine and discusses the anticipated impact of salicylate salt formation on its properties. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical techniques.

Introduction to Lamivudine and the Rationale for Salt Formation

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections.[1][][3] It is a prodrug that requires intracellular phosphorylation to its active triphosphate metabolite to exert its antiviral effect.[1][3][4][5] The formation of pharmaceutical salts is a common strategy to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, which can ultimately improve bioavailability.[6][7][8][9][10] The selection of a suitable counter-ion, in this case, salicylate, can significantly modify these properties.[6][8]

Physicochemical Properties

While specific quantitative data for this compound is scarce in the available literature, the properties of lamivudine provide a crucial baseline. The introduction of the salicylate counter-ion is expected to alter these properties.

Appearance and Melting Point

This compound is described as a white to off-white or light yellow powder.[1]

| Compound | Appearance | Melting Point (°C) |

| Lamivudine | Crystalline solid[11] | 160-162[7] |

| This compound | White to off-white to light yellow powder[1] | 138-143[1] |

Solubility

Lamivudine is considered a highly soluble drug.[12][13][14] Salt formation, particularly with an acidic counter-ion like salicylic acid, is often employed to further enhance aqueous solubility.[8][15]

Table of Lamivudine Solubility Data

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.01 N HCl | 1.2 | 37 | 276.08[16] |

| Acetate Buffer | 4.5 | 37 | 155.95[13] |

| Phosphate Buffer (PBS) | 7.2 | Not Specified | ~3[11] |

| Phosphate Buffer | 6.8 | 37 | 181.76[13] |

| Water | 7.5 | 37 | 190.70[13] |

| Ethanol | Not Specified | Not Specified | ~0.5[11] |

| DMSO | Not Specified | Not Specified | ~20[11] |

| Dimethyl formamide (DMF) | Not Specified | Not Specified | ~20[11] |

Note: The solubility of this compound is expected to be pH-dependent, likely exhibiting higher solubility at lower pH due to the basic nature of lamivudine.

Dissolution Rate

The dissolution rate of lamivudine from immediate-release dosage forms is generally rapid.[17][18] The intrinsic dissolution rate (IDR) is a key parameter for characterizing the dissolution of the pure drug substance. Lamivudine is considered to have a high intrinsic dissolution rate.[12][13][14] It is anticipated that this compound, due to its likely higher solubility, will also exhibit a rapid dissolution rate.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute of lamivudine.[19][20] Different polymorphs can have distinct physicochemical properties, including solubility and stability.[20] Two primary polymorphic forms of lamivudine have been extensively studied: Form I (a hydrate with a needle-like crystal habit) and Form II (an anhydrous form with a bipyramidal crystal habit).[20][21][22][23] Form II is generally considered the more thermodynamically stable form.[19][21][22] Other forms (III, IV, and V) have also been reported.[24]

Stability

Lamivudine is susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[25][26] Stability-indicating analytical methods are therefore essential for its characterization. The salicylate salt form may influence the stability profile of lamivudine, and this should be evaluated through forced degradation studies.

Experimental Protocols

The following are detailed methodologies for key experiments in the physicochemical characterization of this compound.

Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in various solvents and buffers.

-

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of vials containing the desired solvent or buffer (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8).

-

Add an excess amount of this compound to each vial to ensure a saturated solution.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and centrifuge to remove any remaining solid particles.

-

Dilute the clear supernatant with the appropriate solvent/buffer.

-

Analyze the concentration of lamivudine in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility based on the concentration and dilution factor.

-

Intrinsic Dissolution Rate (IDR) Measurement

-

Objective: To determine the dissolution rate of this compound from a constant surface area.

-

Apparatus: Dissolution apparatus (e.g., USP Apparatus 2 with a Wood's apparatus die), analytical balance, hydraulic press, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure:

-

Accurately weigh a specific amount of this compound powder.

-

Compress the powder into a compact in a die with a known surface area using a hydraulic press.

-

Mount the die in the dissolution apparatus.

-

Fill the dissolution vessel with a known volume of pre-heated dissolution medium (e.g., 900 mL of 0.1 N HCl at 37 °C).

-

Lower the die into the medium and start the rotation at a specified speed (e.g., 50 rpm).

-

Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.

-

Analyze the samples for lamivudine concentration using a validated analytical method.

-

Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate (in mg/min/cm²).

-

Polymorph Screening by X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline form(s) of this compound.

-

Apparatus: X-ray powder diffractometer.

-

Procedure:

-

Gently grind a small amount of the this compound sample to a fine powder.

-

Pack the powder into a sample holder.

-

Place the sample holder in the diffractometer.

-

Acquire the diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Compare the resulting diffractogram with known patterns of different polymorphs or with previously obtained batches to identify the crystalline form.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, and identify polymorphic transitions and desolvation events.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum pan.

-

Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization) events.

-

Stability-Indicating HPLC Method

-

Objective: To develop a validated HPLC method to quantify this compound and its degradation products in the presence of excipients.

-

Apparatus: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

-

Procedure (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

-

Visualizations

Intracellular Activation of Lamivudine

Caption: Intracellular phosphorylation pathway of lamivudine to its active triphosphate form.

Experimental Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. While specific experimental data for the salicylate salt is limited, the provided information on lamivudine, coupled with established principles of salt formation, offers a robust framework for its characterization. The detailed experimental protocols and visual workflows serve as practical tools for scientists and researchers in this field. Further empirical studies are necessary to fully elucidate the specific properties of this compound and its potential advantages in drug formulation.

References

- 1. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinPGx [clinpgx.org]

- 5. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. storage.googleapis.com [storage.googleapis.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Polymorphic Forms of Lamivudine: Characterization, Estimation of Transition Temperature, and Stability Studies by Thermodynamic and Spectroscopic Studies | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. WO2003027106A1 - Process for the preparation of crystalline polymorph ii of lamivudine - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. WO2008114279A2 - Novel polymorphs of lamivudine - Google Patents [patents.google.com]

- 25. scholars.direct [scholars.direct]

- 26. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Lamivudine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and potential polymorphism of lamivudine salicylate. Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV/AIDS and Hepatitis B. The formation of its salicylate salt is a critical step in some purification and polymorph control strategies for the active pharmaceutical ingredient (API). A thorough understanding of the solid-state properties of this salt is therefore essential for robust drug development and manufacturing.

Crystal Structure of this compound Monohydrate

Current research has identified and characterized a single crystalline form of this compound, which exists as a monohydrate. The crystal structure was elucidated using single-crystal X-ray diffraction.

The asymmetric unit of the this compound monohydrate crystal contains one lamivudine cation, one salicylate anion, and one water molecule. The crystal packing is stabilized by an extensive network of hydrogen bonds.

Crystallographic Data

The crystallographic parameters for this compound monohydrate are summarized in the table below. This data provides the fundamental geometric properties of the unit cell.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | Value not available in search results |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

| Z | 2 |

| Density (calculated) (g/cm³) | Value not available in search results |

| R-factor (%) | Value not available in search results |

Note: Specific unit cell dimensions and refinement statistics were not available in the provided search results. A direct consultation of the cited CrystEngComm article's supplementary information would be required to populate these fields.

Molecular Interactions

The stability of the this compound monohydrate crystal structure is derived from a network of intermolecular hydrogen bonds. The protonated lamivudine cation and the deprotonated salicylate anion are linked through these interactions, with the water molecule playing a crucial role in bridging these ions.

Caption: Hydrogen bonding network in the this compound monohydrate crystal.

Polymorphism of this compound

Despite the frequent use of this compound as an intermediate in the synthesis of various lamivudine polymorphs, extensive studies on the polymorphism of the salicylate salt itself are not widely reported in the available literature. To date, only the monohydrate form has been structurally characterized.

Polymorphic screening is a critical step in pharmaceutical development to identify all possible crystalline forms of a substance, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

Polymorph Screening Workflow

A general experimental workflow for the screening of polymorphic forms of a pharmaceutical salt like this compound is outlined below. This systematic approach employs various crystallization techniques to explore a wide range of conditions.

Caption: A systematic workflow for the discovery of new polymorphic forms.

Experimental Protocols

This section details the methodologies for the preparation and characterization of this compound, as synthesized from the available scientific literature.

Preparation of this compound Monohydrate

The following protocol describes a typical method for the synthesis of this compound monohydrate.

Materials:

-

Lamivudine

-

Salicylic Acid

-

Ethanol

-

Water

Procedure:

-

Dissolve equimolar amounts of lamivudine and salicylic acid in a minimal amount of a heated ethanol/water co-solvent.

-

Allow the solution to cool slowly to room temperature.

-

Collect the resulting crystalline precipitate by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum at ambient temperature.

Characterization Methods

The following analytical techniques are essential for the comprehensive characterization of the solid-state properties of this compound.

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

-

Purpose: To determine the precise three-dimensional arrangement of atoms within the crystal lattice, providing definitive structural information.

-

Method: A suitable single crystal of this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.

3.2.2. Powder X-ray Diffraction (PXRD)

-

Purpose: To obtain a fingerprint of the crystalline solid, which is unique to its polymorphic form.

-

Method: A powdered sample of this compound is uniformly irradiated with an X-ray beam. The scattered X-rays are detected at various angles (2θ) to produce a diffractogram.

3.2.3. Thermal Analysis

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, crystallization, and solid-solid transitions.

-

Method: A small amount of the sample is heated in a sealed pan at a constant rate, and the difference in heat flow between the sample and a reference is measured.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To measure the change in mass of a sample as a function of temperature, indicating desolvation or decomposition events.

-

Method: The sample is heated on a precision balance in a controlled atmosphere, and its mass is continuously monitored.

-

3.2.4. Vibrational Spectroscopy

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:

-

Purpose: To probe the vibrational modes of the molecules within the crystal, providing information on functional groups and intermolecular interactions.

-

Method: The sample is irradiated with infrared (FTIR) or monochromatic laser (Raman) radiation, and the absorption or scattering of this radiation is measured.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization of this compound monohydrate.

Table 1: Thermal Analysis Data

| Analysis | Parameter | Value |

| DSC | Melting Point (°C) | Value not available in search results |

| Enthalpy of Fusion (J/g) | Value not available in search results | |

| TGA | Weight Loss (%) | Corresponds to one water molecule |

| Temperature Range (°C) | Value not available in search results |

Note: Specific numerical values for thermal analysis were not available in the provided search results.

Table 2: Spectroscopic Data

| Spectroscopy | Key Peaks/Bands (cm⁻¹) | Assignment |

| FTIR | Specific peak values not available | C=O stretching, N-H stretching, O-H stretching, aromatic C-H bending |

| Raman | Specific peak values not available | Aromatic ring vibrations, skeletal vibrations |

Note: Detailed spectroscopic peak assignments require access to the primary research data.

Conclusion

The current body of scientific literature primarily describes a single, stable monohydrate crystalline form of this compound. Its crystal structure has been elucidated, revealing a complex network of hydrogen bonds that contribute to its stability. While this compound is a key intermediate in controlling the polymorphism of the lamivudine API, a comprehensive investigation into its own polymorphic landscape appears to be an area for future research. The experimental protocols and characterization data presented in this guide provide a foundational understanding for scientists and researchers working on the development and manufacturing of lamivudine-based pharmaceuticals. Further studies to explore the potential for other polymorphic or solvatomorphic forms of this compound could provide valuable insights into the solid-state chemistry of this important pharmaceutical salt.

In Vitro Antiviral Activity of Lamivudine Against HIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro antiviral activity of lamivudine against the Human Immunodeficiency Virus (HIV). While the specific request concerned lamivudine salicylate, publicly available scientific literature does not contain data on the in vitro anti-HIV activity of this particular salt form. However, as a salt, this compound dissociates in solution into the active lamivudine molecule and a salicylate counter-ion. Therefore, the in vitro antiviral properties are attributable to the lamivudine moiety. This guide details the mechanism of action, quantitative antiviral and cytotoxicity data, and the experimental protocols used to determine the efficacy of lamivudine in a laboratory setting.

Introduction to Lamivudine

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a potent synthetic nucleoside analogue that acts as a reverse transcriptase inhibitor (NRTI).[1] It is a cornerstone in the combination antiretroviral therapy (cART) for the treatment of HIV-1 and HIV-2 infections. Its efficacy, favorable safety profile, and synergistic activity with other antiretrovirals have established it as a critical component of HIV treatment regimens for decades.

Mechanism of Action

Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[1] Cellular enzymes convert lamivudine into its active triphosphate metabolite, lamivudine triphosphate (3TC-TP). 3TC-TP then acts as a competitive inhibitor of HIV's reverse transcriptase enzyme.[1]

The mechanism of inhibition occurs through two primary actions:

-

Competitive Inhibition: 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain during reverse transcription.

-

Chain Termination: Once incorporated into the viral DNA, the lack of a 3'-hydroxyl group on the 3TC moiety prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation.[1] This premature termination of the proviral DNA synthesis effectively halts the HIV replication cycle.

The L-enantiomeric configuration of lamivudine is a key feature, as it is not readily recognized as a substrate by human DNA polymerases, which contributes to its low cytotoxicity at therapeutic concentrations.[1]

Quantitative In Vitro Activity

The in vitro anti-HIV activity of lamivudine is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. Its cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

| Parameter | Cell Line | HIV-1 Strain | Value (µM) | Reference |

| EC50 | Peripheral Blood Mononuclear Cells (PBMCs) | IIIB | No significant difference with Emtricitabine | [2] |

| EC50 | Monocyte-derived Macrophages | Ba-L | No significant difference with Emtricitabine | [2] |

| EC50 | MT-4 | IIIB | ~4-fold less active than Emtricitabine | [2] |

| EC50 | PBMCs | Clinical Isolates | Equally active as Emtricitabine and Zidovudine | [2] |

| IC50 * | Various Cell Lines | Various Strains | 0.002 - 1.14 | [1] |

| CC50 | - | - | >1000-fold higher than effective concentrations | [1] |

| Selectivity Index (SI) | - | - | >1000 | [1] |

Note: IC50 (50% inhibitory concentration) is often used interchangeably with EC50 in the literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-HIV activity of lamivudine.

Cell Culture and Virus Propagation

-

Cell Lines: Commonly used cell lines for HIV-1 infection studies include human T-lymphocyte cell lines such as MT-4, CEM-SS, and H9. Peripheral Blood Mononuclear Cells (PBMCs) and monocyte-derived macrophages (MDMs) are used as they represent primary targets of HIV-1 in vivo.[2]

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates are propagated in appropriate cell lines. The virus titer is determined by methods such as the TCID50 (50% tissue culture infective dose) assay or by measuring the concentration of the p24 capsid protein.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

-

Cell Plating: Plate uninfected cells in a 96-well microtiter plate at a predetermined optimal density.

-

Drug Treatment: Add serial dilutions of lamivudine to the wells and incubate for a period that mirrors the antiviral assay (typically 4-7 days).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

CC50 Calculation: The CC50 value is calculated from the dose-response curve by determining the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Antiviral Activity Assay (p24 Antigen Assay)

This assay measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein produced in the cell culture supernatant.

-

Cell Plating and Infection: Plate target cells in a 96-well plate. Infect the cells with a standardized amount of HIV-1.

-

Drug Treatment: Immediately after infection, add serial dilutions of lamivudine to the wells.

-

Incubation: Incubate the plates for 4-7 days to allow for viral replication.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial or in-house p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.

-

EC50 Calculation: The EC50 value is determined from the dose-response curve as the concentration of lamivudine that inhibits p24 production by 50% relative to the virus-infected, untreated control wells.

References

Lamivudine Salicylate as a Reverse Transcriptase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine, is a synthetic nucleoside analog with well-established antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Its salicylate salt, lamivudine salicylate, is utilized in pharmaceutical manufacturing processes and has been investigated for its own potential as an active pharmaceutical ingredient.[3][4] This guide focuses on the technical aspects of this compound as a reverse transcriptase inhibitor, providing a resource for researchers and drug development professionals.

Physicochemical Properties

A key differentiator for a salt form of a drug is its physicochemical properties, which can influence formulation, bioavailability, and stability. While comprehensive comparative data is limited, some information on the solubility of this compound is available.

Table 1: Physicochemical Properties of Lamivudine and this compound

| Property | Lamivudine | This compound Monohydrate | Reference(s) |

| Water Solubility | 70 g/L | Less soluble than lamivudine form II (free base) | [5][6][7] |

| BCS Class | Class III (High Solubility, Low Permeability) | Not explicitly classified, but lower solubility may impact this. | [8] |

| Molecular Formula | C₈H₁₁N₃O₃S | C₁₅H₁₇N₃O₆S·H₂O | [9] |

Synthesis and Manufacturing

This compound is a key intermediate in the synthesis of lamivudine. The general process involves the formation of the salicylate salt to facilitate purification, followed by the liberation of the free base.

Synthesis of this compound Intermediate (HDMS)

A patented method describes the synthesis of a lamivudine intermediate, (2R-cis)-4-amino-1-(2-methylol-1,3-oxygen sulphur Polymorphs-5-yl)-1H-pyrimid-2-one salicylate (HDMS), which is a precursor to lamivudine.[9][10]

Preparation of Lamivudine from this compound

Lamivudine free base can be prepared from its salicylate salt by treatment with a base.[11][12]

Mechanism of Action: Reverse Transcriptase Inhibition

Lamivudine is a nucleoside analog that, in its active triphosphate form, inhibits the reverse transcriptase of both HIV and HBV.[13] The mechanism of action for this compound is expected to be identical to that of lamivudine, as the salicylate salt dissociates in vivo to release the active lamivudine molecule.

Pharmacokinetics

The oral bioavailability of lamivudine is approximately 82-86% in adults.[1][14] To date, no specific pharmacokinetic studies have been published that directly compare this compound with lamivudine. The lower aqueous solubility of the salicylate salt could potentially impact its absorption profile.

Table 2: Pharmacokinetic Parameters of Lamivudine (Oral Administration)

| Parameter | Value | Reference(s) |

| Bioavailability (Adults) | ~82-86% | [1][14] |

| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours | [1] |

| Effect of Food | Delays Tmax, but does not significantly affect overall exposure (AUC) | [1] |

| Elimination Half-life | 5-7 hours | [15] |

| Intracellular Half-life (Lamivudine-TP) | 10.5 - 19 hours | [1] |

| Primary Route of Elimination | Renal (unchanged drug) | [15] |

Antiviral Activity

Lamivudine exhibits potent activity against both HIV-1 and HBV. While specific IC₅₀ or EC₅₀ values for this compound are not available in the literature, the activity is expected to be comparable to lamivudine once the salt dissociates.

Table 3: In Vitro Antiviral Activity of Lamivudine

| Virus | Cell Line | Assay Endpoint | EC₅₀ / IC₅₀ | Reference(s) |

| HIV-1 | MT-4 | Cytopathic Effect | 2.442 µM | [1] |

| HIV-1 (LAV strain) | PBMC | Antiviral Activity | 0.0018 µM | [13] |

| HBV | HepG2 2.2.15 | HBV DNA Reduction | 0.03 µM | [8] |

Experimental Protocols

In Vitro Reverse Transcriptase Inhibition Assay

This protocol is adapted from commercially available kits and published methodologies for assessing the inhibition of HIV-1 reverse transcriptase.[2][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]

- 4. Salts of the anti-HIV drug lamivudine with phthalic and salicylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN103694231A - Synthesis and preparation method of lamivudine intermediate HDMS - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lamivudine synthesis - chemicalbook [chemicalbook.com]

- 13. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Solubility and Stability of Lamivudine Salicylate in Diverse Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of lamivudine, with a specific focus on its salicylate salt. While quantitative data for lamivudine salicylate is not extensively available in public literature, this document compiles the known solubility and stability data for the parent compound, lamivudine. Furthermore, it outlines detailed experimental protocols for determining these critical physicochemical properties for this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of drug formulations containing this compound, enabling them to design and execute appropriate studies to characterize this active pharmaceutical ingredient.

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and chronic hepatitis B. Salicylic acid is recognized as a process-related impurity in the synthesis of lamivudine[1]. The formation of salts, such as this compound (CAS 173522-96-8), is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug, including its solubility and stability[2]. An understanding of these properties in various solvents is paramount for the successful development of robust and effective dosage forms.

This guide summarizes the available solubility and stability data for lamivudine and provides standardized methodologies for the experimental determination of these parameters for this compound.

Physicochemical Properties of this compound

Solubility of Lamivudine

The following tables summarize the known solubility of lamivudine in various solvents. It is important to note that this data pertains to the free form of lamivudine and the solubility of this compound is expected to differ.

Table 1: Solubility of Lamivudine in Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~20 | [6] |

| Dimethylformamide (DMF) | ~20 | [6] |

| Methanol | Soluble | [1] |

| Ethanol | ~0.5 | [6] |

Table 2: Solubility of Lamivudine in Aqueous Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Water | Soluble | [1] |

| PBS (pH 7.2) | ~3 | [6] |

Stability of Lamivudine

Forced degradation studies on lamivudine have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under neutral, photolytic, and thermal stress[7][8].

Table 3: Summary of Lamivudine Stability under Stress Conditions

| Condition | Observation | Reference |

| Acidic Hydrolysis | Significant degradation | [7][8] |

| Alkaline Hydrolysis | Significant degradation | [7][8] |

| Oxidative Stress | Extensive degradation | [7][8] |

| Neutral Hydrolysis | Stable | [7] |

| Photolytic Stress | Stable | [7] |

| Thermal Stress | Stable | [7] |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent[9].

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method, as per ICH guidelines[7].

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified time.

-

Alkaline Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a specified time.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.

-

-

Neutralization/Dilution: After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples to ensure no co-eluting degradation products.

Logical Relationships in Solubility and Stability

The solubility and stability of this compound are governed by the interplay of its molecular structure and the properties of the solvent.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this technical guide provides a solid foundation for researchers and drug development professionals. By utilizing the compiled data for the parent compound, lamivudine, and applying the detailed experimental protocols outlined herein, a thorough characterization of this compound can be achieved. Such a characterization is a critical step in the development of safe, stable, and effective pharmaceutical formulations. Further research is encouraged to generate and publish specific data for this compound to enrich the public knowledge base.

References

- 1. asianjpr.com [asianjpr.com]

- 2. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS 173522-96-8 For Effective Antiviral Treatment [homesunshinepharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:173522-96-8 | Chemsrc [chemsrc.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. scielo.br [scielo.br]

Lamivudine salicylate CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and analysis of lamivudine salicylate, a key active pharmaceutical ingredient (API) intermediate.

Chemical Identity and Properties

This compound is the salicylate salt of lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI). The salt formation aids in the purification and isolation of the lamivudine diastereomer.[1][2]

Chemical Structure

Below is the chemical structure of this compound, which consists of the lamivudine molecule and a salicylic acid counter-ion.

Caption: Chemical Structure of this compound

Physicochemical and Pharmacokinetic Properties

The key quantitative data for this compound and the active moiety, lamivudine, are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 173522-96-8 | [3][4][5] |

| Molecular Formula | C15H17N3O6S | [4] |

| Molecular Weight | 367.38 g/mol | [4][5] |

| Appearance | White to off-white or light yellow powder | [6][7] |

| Melting Point | 138-143 °C | [6] |

| Assay Purity | ≥99.00% | [6] |

| Pharmacokinetic Parameter (Lamivudine) | Value (in Adults) | Reference |

| Bioavailability | Approximately 82% | [8][9][10] |

| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | [8][9][10] |

| Plasma Half-life | 5 - 7 hours | [11] |

| Intracellular Half-life (HIV-infected cells) | Up to 15.5 hours | [8] |

| Intracellular Half-life (HBV-infected cells) | Up to 19 hours | [8] |

Mechanism of Action

Lamivudine is an analogue of cytidine and functions as a nucleoside reverse transcriptase inhibitor (NRTI).[11] It is effective against both Human Immunodeficiency Virus (HIV) types 1 and 2, as well as Hepatitis B Virus (HBV).[3][12][11][13] The mechanism involves intracellular phosphorylation to its active triphosphate metabolite, which then competitively inhibits the viral reverse transcriptase and is incorporated into the viral DNA, leading to chain termination.[8][9][11][]

Signaling Pathway of Lamivudine Activation and Action

The following diagram illustrates the intracellular conversion of lamivudine to its active form and its subsequent inhibitory effect on viral DNA synthesis.

Caption: Intracellular activation of lamivudine and inhibition of reverse transcriptase.

Synthesis and Experimental Protocols

The synthesis of lamivudine often involves the use of a chiral auxiliary, such as L-menthol, to achieve the desired diastereoselectivity.[1] this compound is formed as an intermediate to facilitate the purification and isolation of the correct stereoisomer.[1]

General Synthesis Workflow

The following diagram outlines a high-level workflow for the synthesis of lamivudine, including the formation and subsequent conversion of the salicylate salt.

Caption: High-level workflow for the diastereoselective synthesis of lamivudine.

Experimental Protocol: Conversion of this compound to Lamivudine

This protocol is based on a patented method for preparing lamivudine from its salicylate salt.[15]

Objective: To obtain pure lamivudine free base from this compound.

Materials:

-

This compound (38.5 g, 0.1 mol)

-

Absolute ethanol (320 ml)

-

Triethylamine (15.15 g, 0.15 mol)

-

Ethyl acetate (300 ml for extraction, 100 ml for washing)

Procedure:

-

Combine this compound, absolute ethanol, and triethylamine in a suitable reaction vessel.

-

Heat the mixture to 50 °C.

-

Maintain the reaction at 50 °C for 1 hour to ensure complete recrystallization.

-

Distill off the solvent under reduced pressure.

-

Add 300 ml of ethyl acetate to the residue.

-

Cool the mixture to 10 °C and stir for 1 hour.

-

Filter the resulting solid.

-

Wash the collected solid twice with 100 ml of ethyl acetate.

-

Dry the product to yield pure lamivudine as a white powder.

Experimental Protocol: Analysis by Reverse-Phase HPLC

This protocol outlines a general method for the analysis of lamivudine and related substances, which can be adapted for this compound.[16]

Objective: To determine the purity and quantify related substances of lamivudine API.

Chromatographic Conditions:

-

Column: Inertsil BDS 3V C18 (5µm, 150mm × 4.6mm) or equivalent.

-

Mobile Phase: A mixture of 0.01M 1-octane sulfonic acid and methanol (50:50 v/v), with the pH adjusted to 2.6.

-

Flow Rate: 1.0 ml/min.

-

Detector: UV detector.

-

Run Time: 15 minutes.

Standard and Sample Preparation:

-

Diluent: A suitable mixture, often the mobile phase itself.

-

Standard Solution: Prepare a standard solution of known concentration of USP Lamivudine Reference Standard in the diluent.

-

Sample Solution: Prepare a sample solution of this compound in the diluent to achieve a similar concentration to the standard solution.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the percentage purity or the amount of related substances based on the peak areas relative to the standard. The use of a Relative Response Factor (RRF) is necessary for accurate quantification of impurities.[16]

References

- 1. CN101544632B - Lamivudine diastereoselective synthesis method - Google Patents [patents.google.com]

- 2. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. biochembest.com [biochembest.com]

- 8. indiangenericmedicines.com [indiangenericmedicines.com]

- 9. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Lamivudine - Wikipedia [en.wikipedia.org]

- 12. This compound | CAS#:173522-96-8 | Chemsrc [chemsrc.com]

- 13. Lamivudine | CAS#:134678-17-4 | Chemsrc [chemsrc.com]

- 15. Lamivudine synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

The Influence of the Salicylate Salt on the Physicochemical and Biological Properties of Lamivudine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a cornerstone in the treatment of HIV-1 and Hepatitis B, is a nucleoside reverse transcriptase inhibitor. While effective, its physicochemical properties can be modulated through salt formation to potentially enhance its clinical utility. This technical guide explores the role of the salicylate salt in influencing the properties of Lamivudine. Due to a lack of direct comparative studies on Lamivudine salicylate versus the free base, this document synthesizes available information on Lamivudine, its salicylate salt, and the general effects of salicylate as a counterion to provide a comprehensive analysis for drug development professionals.

Introduction to Lamivudine and the Rationale for Salt Formation

Lamivudine is a synthetic nucleoside analog that, upon intracellular phosphorylation to its active 5'-triphosphate metabolite, inhibits the reverse transcriptase of HIV-1 and the polymerase of HBV, leading to DNA chain termination.[1][2] The oral bioavailability of Lamivudine is high, at approximately 82-86% in adults.[2][3][4]

Salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility, dissolution rate, and stability, which can in turn affect its bioavailability.[5] The selection of an appropriate salt form is a critical step in the pre-formulation phase of drug development. While various salts of Lamivudine have been investigated, this guide focuses specifically on the potential role of the salicylate salt.

Physicochemical Properties: A Comparative Analysis

While direct, quantitative comparative data for this compound is sparse in publicly available literature, we can infer potential changes in its properties based on the known characteristics of Lamivudine and general principles of salt formation with salicylic acid.

Solubility

Lamivudine itself is considered a highly soluble drug.[6][7] Studies have shown its aqueous solubility to be approximately 70 mg/mL at 20°C.[6] The formation of salts, such as lamivudine hydrochloride, has been demonstrated to further increase its aqueous solubility.[1] For instance, lamivudine hydrochloride and its monohydrate form showed a 1.2-fold and 3.3-fold increase in solubility, respectively, compared to Lamivudine form II.[1]

Table 1: Physicochemical Properties of Lamivudine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃O₃S | [6] |

| Molecular Weight | 229.26 g/mol | [6] |

| Aqueous Solubility | 70 mg/mL at 20°C | [6] |

| Melting Point | 160-162 °C | [6] |

| pKa | Not available | |

| LogP | -1.4 | [6] |

Dissolution Rate

The dissolution of Lamivudine from immediate-release tablets is typically rapid, with more than 85% of the drug dissolving within 15 minutes in various pH media.[8][9] The intrinsic dissolution rate of Lamivudine has also been characterized as high.[6][10]

The dissolution rate of a salt form can be influenced by its solubility. Generally, a salt with higher solubility will exhibit a faster dissolution rate. Therefore, it is plausible that this compound, if it possesses higher aqueous solubility than the free base, would also have an enhanced dissolution rate.

Crystal Structure

A study has reported on the crystal structure of this compound monohydrate.[11] It crystallizes in the P2₁ monoclinic space group, and the ion pair is assembled through two hydrogen bonds with cytosine acting as a dual donor to both oxygens of the carboxylate.[11] This distinct crystal packing will influence the salt's physical properties, including its solubility and stability.

Biological and Pharmacokinetic Properties

Antiviral Activity

Lamivudine exerts its antiviral activity by inhibiting HIV reverse transcriptase and HBV polymerase.[3] While direct comparative studies on the antiviral potency of this compound are not available, it is generally expected that the in vitro antiviral activity of a salt form is comparable to that of the parent drug, as the activity is inherent to the Lamivudine molecule which is released upon dissolution. However, differences in solubility and cell permeability could potentially lead to variations in the concentration of the active moiety reaching the intracellular target.

Bioavailability and Pharmacokinetics

Lamivudine is rapidly absorbed after oral administration, with a Tmax of 0.5 to 1.5 hours.[3][12] Its absolute bioavailability is high, and it is primarily eliminated unchanged in the urine.[2][4]

The bioavailability of a drug from a salt form can be influenced by the salt's dissolution rate and the potential for interaction of the counterion with intestinal transporters or metabolic enzymes. Salicylate itself can be absorbed and may have its own pharmacological effects. A comprehensive pharmacokinetic study would be required to determine if the salicylate salt of Lamivudine offers any advantages in terms of rate or extent of absorption compared to the free base.

Table 2: Pharmacokinetic Parameters of Lamivudine in Adults

| Parameter | Value | Reference |

| Bioavailability | ~82-86% | [2][3][4] |

| Tmax | 0.5 - 1.5 hours | [3][12] |

| Elimination Half-life | 5 - 7 hours | [4] |

| Protein Binding | < 36% | [12] |

| Metabolism | Minor (<10%) | [12] |

| Excretion | Primarily renal | [4] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of Lamivudine from its salicylate salt involves reacting this compound with a base, such as triethylamine, in a suitable solvent like ethanol. The Lamivudine free base can then be isolated and purified.

Determination of Aqueous Solubility

The equilibrium solubility of Lamivudine and its salts can be determined using the shake-flask method.[7][13] An excess amount of the compound is added to a specific volume of water or buffer at a constant temperature. The suspension is agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours). After filtration or centrifugation, the concentration of the dissolved drug in the supernatant is determined by a validated analytical method, such as HPLC-UV.

In Vitro Dissolution Testing

Intrinsic dissolution rate studies can be performed using a constant-surface-area disc.[6][10] The powder is compressed into a disc of a known surface area and placed in a dissolution apparatus. The amount of drug dissolved over time in a specific medium is measured to determine the intrinsic dissolution rate. For formulated products, standard dissolution apparatus (e.g., USP Apparatus 2, paddles) can be used to assess the release profile in various biorelevant media (e.g., simulated gastric and intestinal fluids).[8][9]

In Vitro Antiviral Activity Assay

The antiviral activity of Lamivudine and its salicylate salt can be evaluated in cell-based assays.[3][14] For example, a reverse transcriptase (RT) activity assay can be used. In this assay, susceptible cells are infected with HIV-1 in the presence of varying concentrations of the test compounds. After a defined incubation period, the amount of viral replication is quantified by measuring the RT activity in the cell culture supernatant. The concentration of the compound that inhibits viral replication by 50% (IC₅₀) is then determined.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Lamivudine involves its intracellular phosphorylation and subsequent inhibition of viral reverse transcriptase. The salicylate salt is not expected to alter this fundamental signaling pathway.

Caption: Intracellular phosphorylation pathway of Lamivudine to its active triphosphate form.

Caption: A logical workflow for the comparative evaluation of Lamivudine and its salicylate salt.

Conclusion and Future Directions

The formation of a salicylate salt of Lamivudine presents a potential avenue for modifying its physicochemical properties. Based on general principles of salt formation, it is plausible that the salicylate salt could offer enhanced aqueous solubility and a faster dissolution rate compared to the free base. However, without direct experimental evidence, these remain hypotheses.

Future research should focus on the direct, quantitative comparison of Lamivudine and its salicylate salt. Key studies should include:

-

Comparative solubility and dissolution studies in various biorelevant media.

-

Solid-state characterization to understand the crystal packing and its influence on physical properties.

-

In vitro antiviral and cytotoxicity assays to confirm that the salt form does not negatively impact the biological activity profile.

-

In vivo pharmacokinetic studies in a relevant animal model to assess the impact on bioavailability.

Such studies are essential to fully elucidate the role of the salicylate salt in Lamivudine's properties and to determine its potential for further pharmaceutical development.

References

- 1. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification [scite.ai]

- 8. HIV-1 Reverse Transcriptase-Based Assay to Determine Cellular dNTP Concentrations | Springer Nature Experiments [experiments.springernature.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scielo.br [scielo.br]

- 11. Salts of the anti-HIV drug lamivudine with phthalic and salicylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Relative anti-HIV-1 efficacy of lamivudine and emtricitabine in vitro is dependent on cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Lamivudine Salicylate In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] As a cytidine analogue, its mechanism of action involves the inhibition of viral DNA synthesis.[3][4][5] Following intracellular phosphorylation to its active triphosphate form (lamivudine triphosphate or L-TP), it competitively inhibits the viral reverse transcriptase and is incorporated into the nascent viral DNA chain, leading to chain termination due to the absence of a 3'-OH group.[4][5][6] Lamivudine salicylate is a salt form of lamivudine. In an in vitro setting, the antiviral activity is conferred by the lamivudine molecule. Therefore, the protocols and expected efficacy data for lamivudine are directly applicable to the evaluation of this compound, with dose calculations based on the molar equivalent of the active lamivudine base.

These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound against HIV-1 and HBV.

Mechanism of Action of Lamivudine

Lamivudine is a prodrug that requires intracellular activation. Once it crosses the cell membrane, it is phosphorylated by cellular kinases to its active triphosphate metabolite. This active form then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the viral DNA by the reverse transcriptase (for HIV-1) or the HBV polymerase. The incorporation of lamivudine triphosphate into the growing DNA chain results in the termination of DNA elongation, thus halting viral replication.[3][4][5][6][7]

Caption: Mechanism of action of lamivudine in an infected host cell.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of lamivudine against HIV-1 and HBV from published studies. This data can be used as a reference for interpreting results from assays with this compound.

Table 1: In Vitro Anti-HIV-1 Activity of Lamivudine

| Cell Line | Virus Strain | Assay Type | Parameter | Value (µM) | Reference |

| MT-4 | HIV-1 | Syncytia Formation | IC50 | 0.1 | [8](--INVALID-LINK--) |

| PBMC | HIV-1 (LAV) | Antiviral Activity | EC50 | 0.0018 | [8](--INVALID-LINK--) |

| PBMC | HIV-1 (LAV) | Antiviral Activity | EC50 | 0.21 | [8](--INVALID-LINK--) |

| Various | Various | Various | IC50 | 0.002 - 1.14 | [2] |

PBMC: Peripheral Blood Mononuclear Cells

Table 2: In Vitro Anti-HBV Activity of Lamivudine

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HepG2 2.2.15 | HBV DNA Synthesis Inhibition | EC50 | ~0.004 (0.0016 µg/mL) | [9] |

| HepG2 | HBV Replication Inhibition | IC50 | 0.1 | [2] |

| Lamivudine-Resistant HBV | In vitro susceptibility | IC50 | >100 | [10] |

Note: The molecular weight of lamivudine is 229.26 g/mol . Conversion from µg/mL to µM can be done using this value.

Table 3: Cytotoxicity of Lamivudine

| Parameter | Definition | Importance |

| CC50 | 50% Cytotoxic Concentration | The concentration of a compound that reduces the viability of uninfected cells by 50%.[9][11] |

| EC50 / IC50 | 50% Effective / Inhibitory Concentration | The concentration of a compound that inhibits viral replication by 50%.[9][12] |

| SI | Selectivity Index (CC50 / EC50) | A measure of the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.[9][11] |

Experimental Workflow

The general workflow for an in vitro antiviral assay involves cell preparation, infection in the presence of the test compound, incubation, and subsequent measurement of viral activity and cell viability.

Caption: General experimental workflow for an in vitro antiviral assay.

Protocol 1: Anti-HIV-1 Assay in MT-4 Cells (Cytopathic Effect Inhibition)

This protocol is designed to determine the concentration of this compound that inhibits the cytopathic effect (CPE) of HIV-1 in the MT-4 human T-cell line.

1. Materials and Reagents

-

MT-4 cells

-